

**KEAP1** homologs in different species

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to KEAP1 Homologs in Different Species

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Kelch-like ECH-associated protein 1 (KEAP1) is a critical sensor of cellular stress and a master regulator of the antioxidant response.[1][2] It functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets the transcription factor Nuclear Factor, Erythroid 2-Like 2 (Nrf2) for proteasomal degradation under basal conditions.[1] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, inhibiting its ability to ubiquitinate Nrf2.[1][3] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.

The KEAP1-Nrf2 pathway is an evolutionarily conserved defense mechanism, with analogous systems found across a wide range of species from invertebrates to mammals.[4][5] Understanding the structure, function, and regulation of KEAP1 homologs in different species is paramount for biomedical research and therapeutic development. Model organisms provide invaluable insights into the fundamental mechanisms of this pathway and can serve as powerful tools for screening and validating novel therapeutic agents that target it. This guide provides a comprehensive overview of KEAP1 homologs, detailing their evolutionary conservation, structural domains, and functional significance, alongside relevant experimental protocols and quantitative data.



# **Core Concepts: KEAP1 Structure and the Nrf2 Interaction**

KEAP1 is a multi-domain protein that belongs to the BTB-Kelch family.[1][6] Its function is dictated by its distinct domains, which are highly conserved across species.[7]

- BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain: Located at the N-terminus, this domain is essential for the homodimerization of KEAP1, a prerequisite for its function.[4][8] It also serves as a crucial interaction site for Cul3.[1]
- IVR (Intervening Region): This region connects the BTB and Kelch domains and contains several highly reactive cysteine residues (notably Cys151, Cys273, and Cys288 in mammals) that act as sensors for oxidative and electrophilic stress.[1][8]
- DGR (Double Glycine Repeat) or Kelch Domain: This C-terminal domain forms a six-bladed
   β-propeller structure responsible for binding to Nrf2.[6][9]

The interaction between KEAP1 and Nrf2 is characterized by a "hinge and latch" mechanism. [1] The Neh2 domain of Nrf2 contains two distinct binding motifs that interact with the Kelch domains of the KEAP1 dimer: a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif.[2][10] This two-site binding facilitates the efficient ubiquitination of lysine residues within the Neh2 domain, targeting Nrf2 for degradation.[11]

## **KEAP1 Homologs Across Species**

The KEAP1-Nrf2 system is highly conserved in vertebrates and is also present in many invertebrates, highlighting its fundamental importance in cellular defense.[12]

• Vertebrates (e.g., Human, Mouse, Zebrafish): The KEAP1-Nrf2 pathway is well-conserved from fish to mammals.[12] In humans and mice, a single KEAP1 gene orchestrates Nrf2 degradation. Zebrafish (Danio rerio) possess two KEAP1 paralogs, Keap1a and Keap1b, a result of a teleost-specific whole-genome duplication event.[13][14] These paralogs have sub-functionalized, with the critical stress-sensing cysteine residues distributed between them; Keap1a contains the residue corresponding to mammalian Cys288, while Keap1b has the one corresponding to Cys273.[14][15] Despite this division, both paralogs are capable of repressing Nrf2 activity.[14]



- Invertebrates (e.g., Drosophila melanogaster): The fruit fly has a conserved KEAP1-Nrf2 system. The Nrf2 ortholog is known as Cap 'n' collar C (CncC), which is negatively regulated by the Drosophila KEAP1 ortholog.[12]
- Caenorhabditis elegans: The nematode worm possesses an Nrf2 ortholog, SKN-1, which is a
  key regulator of its stress response. However, C. elegans appears to lack a direct KEAP1
  homolog.[12] Instead, SKN-1 activity is regulated by the WDR-23 protein in a manner
  analogous to the KEAP1-Cul3 system.[16]
- Fungi: Some fungal species possess proteins with sequence homology to KEAP1 and Nrf2,
   though their functional relationship is not as clearly defined as in animals.[16]

## Quantitative Data on KEAP1 and its Homologs

Quantitative analysis is crucial for understanding the dynamics of the KEAP1-Nrf2 pathway. The following tables summarize key quantitative data related to protein interactions and expression.

Table 1: Binding Affinities in the KEAP1-Nrf2 Interaction

Interacting Molecules	Binding Motif	Affinity (KD)	Species	Comments
KEAP1 and Nrf2 (Neh2 domain)	Full Neh2 Domain	~5 nM	Human	Represents the combined affinity of both motifs.[1]
KEAP1 and Nrf2 peptide	ETGE (High- Affinity)	~100-fold higher than DLG	Human/Mouse	Acts as the primary "hinge" for Nrf2 binding.
KEAP1 and Nrf2 peptide	DLG (Low- Affinity)	~100-fold lower than ETGE	Human/Mouse	Functions as the "latch," enabling dynamic regulation.[1][17]



| KEAP1 and p62/SQSTM1 | STGE | Weaker than Nrf2 ETGE motif | Human | p62 competes with Nrf2 for KEAP1 binding, leading to Nrf2 activation.[10][11] |

Table 2: Conservation of Key KEAP1 Functional Residues

Residue/Domain	Function	Conservation Status	Species Context
Ser104 (in BTB domain)	Essential for KEAP1 homodimerization.	Highly conserved	Vertebrates and Invertebrates.[4][7]
Cys151	Stress sensing (modified by various electrophiles).[1]	Conserved in most vertebrates.	Critical for response to certain inducers.[15]
Cys273 / Cys288	Essential for basal Nrf2 repression.[1]	Conserved among vertebrates and invertebrates, except fish.[14]	In zebrafish, the corresponding cysteines are segregated into Keap1b and Keap1a, respectively.[14]

| Nrf2-binding pocket (Kelch domain) | Binds DLG/ETGE motifs of Nrf2. | Highly conserved | Vertebrates and some invertebrates (e.g., flies).[14] |

## **Experimental Protocols**

# Protocol 1: Bioinformatic Identification of KEAP1 Homologs

This protocol outlines a standard in silico workflow to identify and analyze KEAP1 homologs from protein sequence databases.

Objective: To find putative KEAP1 orthologs and paralogs in different species and analyze their domain architecture and conserved regions.



#### Methodology:

- Retrieve the Query Sequence: Obtain the amino acid sequence of a reference KEAP1
  protein (e.g., human KEAP1, UniProt accession: Q14145) from a protein database like
  UniProt or NCBI.[18]
- Perform a Homology Search:
  - Use the Basic Local Alignment Search Tool (BLAST), specifically BLASTp (protein-protein BLAST), against a comprehensive protein database (e.g., NCBI's non-redundant 'nr' database).[18]
  - For finding more distant homologs, a position-specific iterated BLAST (PSI-BLAST) or HMMER search can be more effective.[19] These methods build a profile or Hidden Markov Model (HMM) from an initial set of homologs to improve search sensitivity.[20]
- Retrieve and Filter Homologous Sequences: Download the full-length sequences of the top hits from various species of interest. Filter out partial sequences and redundant entries.
- Multiple Sequence Alignment (MSA):
  - Align the retrieved homologous sequences along with the query sequence using an MSA tool like Clustal Omega or MUSCLE.[18]
  - The MSA will visually highlight conserved residues and regions across the different species.
- Identify Conserved Domains and Residues:
  - Visualize the MSA in a tool like Jalview or BioEdit.[18] These tools color residues by conservation, making it easy to spot important regions.
  - Cross-reference the alignment with known functional domains of KEAP1 (BTB, IVR, Kelch) and key functional residues (e.g., Cys151, Cys273, Cys288) to assess their conservation.
- Phylogenetic Analysis:



- Construct a phylogenetic tree from the MSA using methods like Neighbor-Joining or Maximum Likelihood with software like MEGA.[21]
- The resulting tree will illustrate the evolutionary relationships between the identified KEAP1 homologs.

## Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate KEAP1-Interactor Binding

This protocol describes the validation of a protein-protein interaction (e.g., between a KEAP1 homolog and its Nrf2 partner) in a cellular context.

Objective: To immunoprecipitate a KEAP1 homolog from cell lysate and determine if a putative interacting protein (e.g., Nrf2) is co-precipitated.

#### Methodology:

- Cell Culture and Lysis:
  - Culture cells from the species of interest (or a cell line overexpressing the tagged proteins).
  - Harvest the cells and lyse them in a gentle, non-denaturing IP lysis buffer (e.g., containing 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[22][23] Incubate on ice.
  - Clarify the lysate by centrifugation to pellet cell debris.[24]
- Pre-Clearing the Lysate (Optional but Recommended):
  - Incubate the cell lysate with Protein A/G-conjugated beads (e.g., agarose or magnetic) for 30-60 minutes at 4°C.[25]
  - Pellet the beads by centrifugation. This step removes proteins that non-specifically bind to the beads, reducing background.[25]
- Immunoprecipitation:



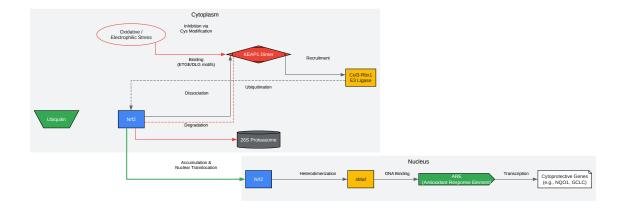
- Transfer the pre-cleared supernatant to a fresh tube. Add a primary antibody specific to the "bait" protein (e.g., anti-KEAP1 antibody). As a negative control, use an isotypematched IgG antibody in a parallel sample.[23]
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
- Capture of Immune Complexes:
  - Add fresh Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
- Washing:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads 3-5 times with cold IP lysis buffer. Each wash involves resuspending the beads and then pelleting them. This step is critical for removing non-specifically bound proteins.[24]

#### Elution:

- Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes. This denatures the proteins and dissociates them from the antibody and beads.
- Analysis by Western Blot:
  - Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
  - Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-Nrf2 antibody).
  - A band corresponding to the prey protein in the KEAP1-IP lane, but not in the IgG control lane, confirms the interaction. The blot should also be probed for the bait protein (KEAP1) to confirm successful immunoprecipitation.



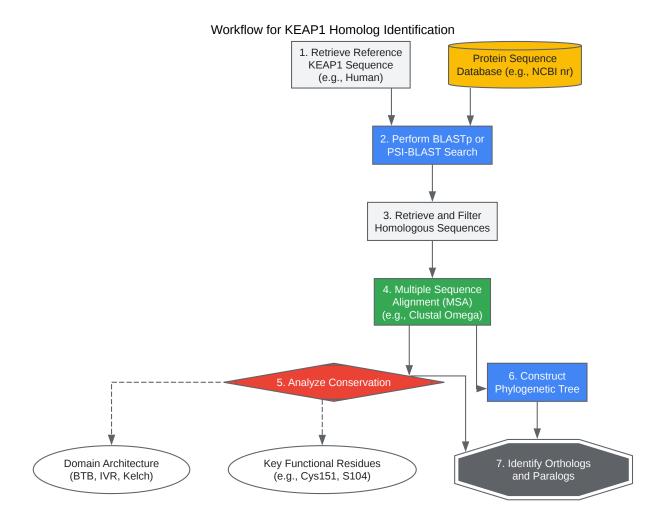
## **Visualizations: Pathways and Workflows**



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Caption: The KEAP1-Nrf2 signaling pathway under basal and stress conditions.





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Caption: A bioinformatic workflow for identifying and analyzing KEAP1 homologs.

Caption: A simplified phylogenetic tree of representative KEAP1 homologs.

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- To cite this document: BenchChem. [KEAP1 homologs in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608326#keap1-homologs-in-different-species]

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